molecular formula C12H12F3NO3 B8285616 4-Oxo-4-(3-(trifluoromethyl)benzylamino)butyric acid

4-Oxo-4-(3-(trifluoromethyl)benzylamino)butyric acid

Cat. No. B8285616
M. Wt: 275.22 g/mol
InChI Key: ZAGFXVVWFGDXFB-UHFFFAOYSA-N
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Patent
US08367700B2

Procedure details

A solution of 15.0 g (85.6 mmol) of (3-(trifluoromethyl)phenyl)methylamine in ether (40 ml) was added dropwise to a suspension of 7.5 g (85.6 mmol) of succinic anhydride in ether (450 ml) within 30 min. The mixture was then stirred for 72 h at room temperature. The deposit obtained was filtered and dried. After column chromatography (EE/MeOH 1:1) of the residue, 10.4 g (37.8 mmol, 44%) of 4-oxo-4-(3-(trifluoromethyl)benzylamino)butyric acid were obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH2:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1.CO>CCOCC>[O:19]=[C:13]([NH:10][CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=1)[CH2:14][CH2:15][C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CN)(F)F
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
450 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 72 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The deposit obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
O=C(CCC(=O)O)NCC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.8 mmol
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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